![molecular formula C23H21F2N3O3S B2474605 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690643-48-2](/img/structure/B2474605.png)
3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
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Description
This compound is a derivative of piperazine . Piperazine derivatives have been found to have mildly psychedelic and euphoriant effects . They have been sold as ingredients in legal recreational drugs . The specific compound you mentioned, 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide, is a small molecule that is classified as experimental .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The compound has a chemical formula of C19H13F2N3O2S2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 417.452 . Other physical and chemical properties are not available from the current information.Scientific Research Applications
- Poly ADP-ribose Polymerase (PARP) Inhibition : Recent studies suggest that related piperazine derivatives inhibit PARP, a key enzyme involved in DNA repair. Investigating this compound’s PARP inhibitory activity could be valuable.
- Fluorinated Biphenyls and Terphenyls : Researchers have used related fluorobiphenylcyclohexenes and difluoroterphenyls in liquid crystalline materials . Exploring the incorporation of this compound into such materials could lead to novel applications.
- Researchers have employed related compounds in cell surface biotinylation and internalization assays . Investigating whether this compound exhibits similar behavior could enhance our understanding of cellular processes.
- The piperazine ring system is versatile in organic synthesis. Researchers have used related piperazines in ring formation reactions . Exploring its reactivity in various transformations could yield new synthetic routes.
- Related compounds have been synthesized as potent leukotriene B4 receptor agonists . Investigating whether this compound shares similar activity could have implications for inflammation-related diseases.
Medicinal Chemistry and Drug Development
Liquid Crystalline Materials
Cell Surface Biotinylation and Internalization Assays
Organic Synthesis and Ring Formation
Leukotriene B4 Receptor Agonists
properties
IUPAC Name |
3-fluoro-N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O3S/c24-18-6-4-8-20(16-18)32(30,31)26-19-7-3-5-17(15-19)23(29)28-13-11-27(12-14-28)22-10-2-1-9-21(22)25/h1-10,15-16,26H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWRPRDGVGFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide |
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